Cas no 190843-72-2 (Benzenamine,N-propyl-4-(trifluoromethyl)-)
190843-72-2 structure
Product Name:Benzenamine,N-propyl-4-(trifluoromethyl)-
CAS No:190843-72-2
MF:C10H12F3N
MW:203.204193115234
CID:115885
PubChem ID:23287697
Update Time:2025-04-18
Benzenamine,N-propyl-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N-propyl-4-(trifluoromethyl)-
- N-propyl-4-(trifluoromethyl)aniline
- Propyl-(4-trifluoromethyl-phenyl)-amine
- DTXSID90632576
- 190843-72-2
- AKOS000233957
- 4-(propylamino)benzotrifluoride
- SCHEMBL4268165
-
- MDL: MFCD07786986
- Inchi: 1S/C10H12F3N/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h3-6,14H,2,7H2,1H3
- InChI Key: GPRXZXFZTAPMDJ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)NCCC)(F)F
Computed Properties
- Exact Mass: 203.09226
- Monoisotopic Mass: 203.09218387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
Benzenamine,N-propyl-4-(trifluoromethyl)- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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